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Compound of Interest |

Compound Name: 2-Fluoro-3-methylbutanoic acid
CAS No.: 1578-62-7
Cat. No.: B074350
- 7

Executive Summary & Chemical Identity[1][2][3][4]

2-Fluoro-3-methylbutanoic acid (also known as

-fluoroisovaleric acid) is the fluorinated analog of isovaleric acid. It serves as a strategic
"metabolic blocker" in drug design, where the introduction of fluorine at the

-position prevents metabolic degradation via

-oxidation and significantly increases the acidity of the carboxylic acid group.

Critical Identifier Verification

e CAS Number:1578-62-7 (Verified)[1]

o Conflicting CAS Warning: Databases frequently conflate this molecule with 3-Chloro-4-
hydroxyphenylacetic acid (CAS 33697-81-3). Researchers must verify the structure explicitly
when ordering.

o |[UPAC Name: 2-Fluoro-3-methylbutanoic acid[1][2][3]

e Molecular Formula:

[1]3]

e Molecular Weight: 120.12 g/mol [3]
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Physicochemical Profile

The substitution of hydrogen with fluorine at the

-position induces drastic changes in electronic properties due to fluorine's high

electronegativity.

2-Fluoro-3- . .
. Isovaleric Acid Impact of
Property methylbutanoic L.
. (Parent) Fluorination
Acid
~100x increase in
pKa 2.70+£0.10 4.77 acidity (Inductive
effect)
Volatility remains
Boiling Point 96°C (at 15 mmHg) 176°C (at 760 mmHg)  comparable under
vacuum
Enables
Chirality Yes (C2 position) No stereoselective
synthesis
High bond strength
C-F Bond Length ~1.35 A N/A

(metabolic stability)

Historical Development & Synthesis Evolution[7]

The history of 2-Fluoro-3-methylbutanoic acid is inextricably linked to the development of

deaminative fluorination techniques in the 1970s and the rise of ferroelectric liquid crystals

(FLCs) in the 1980s.

Era 1: The Olah Revolution (1970s)

Before the 1970s, introducing fluorine selectively into aliphatic chains was notoriously difficult.

The breakthrough came with the development of Olah's Reagent (Pyridine-HF). Researchers

discovered that natural amino acids (like L-Valine) could be converted directly into their

corresponding

-fluoro acids via diazotization.

© 2026 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/product/b074350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 Significance: This reaction proceeds with retention of configuration, a rare phenomenon in
nucleophilic substitution, driven by an anchimeric assistance mechanism (neighboring group
participation) from the carboxylate group.

Era 2: Materials Science & FLCs (1980s-1990s)

In the search for faster-switching liquid crystal displays, chiral dopants were required to induce
ferroelectricity in smectic phases.

o Application: (S)-2-Fluoro-3-methylbutanoic acid was synthesized from L-Valine to serve as
a chiral tail for liquid crystal cores. The high polarity of the C-F bond provided the necessary
dipole moment to enhance the spontaneous polarization (

) of the material, a critical parameter for display switching speed.

Era 3: Modern Medicinal Chemistry (2000s-Present)

Today, the molecule is primarily used as a bioisostere for valine or isovaleric acid residues in
peptide drugs.

e Mechanism: The
-fluorine atom blocks cytochrome P450-mediated oxidation at the

-carbon, extending the half-life of the parent drug.

» Target: It has been investigated as a fragment for inhibiting Fatty Acid Synthase (FAS), an
enzyme upregulated in many cancers.

Technical Synthesis Protocols
Method A: Deaminative Fluorination (Gold Standard)

This method is preferred for generating enantiomerically pure material starting from the
abundant chiral pool (L-Valine).

Reaction Logic:

o Diazotization: Sodium nitrite reacts with the amine in acidic media to form a diazonium salt (
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)

e Anchimeric Assistance: The neighboring carboxylic acid attacks the

-carbon, displacing nitrogen and forming a transient, unstable

-lactone intermediate.

e Fluorination: The fluoride ion (from HF) opens the lactone ring. Because the lactone
formation inverted the center, and the ring-opening inverts it back, the net result is retention
of configuration.

Protocol:
e Reagents: L-Valine (10 mmol), Pyridine-HF (70% HF, 5 mL), Sodium Nitrite (

, 15 mmol).

o Setup: Polyethylene or Teflon vessel (Glass is etched by HF).

e Procedure:

[e]

Dissolve L-Valine in Pyridine-HF at 0°C.

o

Slowly add solid

over 1 hour. Caution: Evolution of

gas and toxic fumes.

[¢]

Stir at room temperature for 2-4 hours.

[¢]

Quench with ice water and extract with diethyl ether.
« Purification: Distillation under reduced pressure (bp ~96°C @ 15 mmHg).

« Yield: Typically 60-80%.
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Method B: Nucleophilic Substitution
(Racemic/inversion)

Used when chirality is not required or when starting from the bromo-acid.

Protocol:

Precursor: 2-Bromo-3-methylbutanoic acid.
» Reagent: Potassium Fluoride (spray-dried) or TBAF.
¢ Solvent: Polar aprotic (Acetamide or DMSO) to enhance fluoride nucleophilicity.
» Conditions: Heat to 80-100°C for 12 hours.
» Note: This
reaction results in inversion of configuration.
Visualizing the Chemistry

Diagram 1: Deaminative Fluorination Pathway (Retention
of Configuration)

+F-

- NaNO2, HF/Py - - -N2 (Ring Opening
L-Valine (Diazotization) > Diazonium (Intramolecular Attack) > Alpha-Lactone Retention Net) > (S)-2-Fluoro-3-
(S-Configuration) Intermediate (Transient Inversion) methylbutanoic acid

Click to download full resolution via product page

Caption: The mechanistic pathway from L-Valine to the target fluoro-acid. The formation of the
alpha-lactone intermediate ensures the final product retains the stereochemistry of the starting
amino acid.

Diagram 2: pKa Shift and Electronic Effects
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Caption: Comparative acidity. The electron-withdrawing fluorine atom stabilizes the negative
charge on the carboxylate ion, lowering the pKa by approximately 2 units.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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